1-(3-Hydroxyphenyl)ethanol

Beschreibung

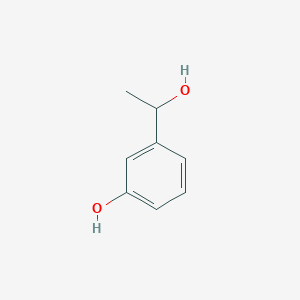

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1-hydroxyethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJRWHSKVYUZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2415-09-0 | |

| Record name | 3-Hydroxy-alpha-methylbenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Hydroxyphenyl Ethanol and Its Analogues

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic strategies offer a powerful and sustainable alternative to traditional chemical synthesis for producing chiral alcohols like 1-(3-hydroxyphenyl)ethanol. These methods leverage the inherent selectivity of enzymes to catalyze specific reactions, often under mild and environmentally benign conditions. dtu.dk The use of isolated enzymes or whole-cell biocatalysts can lead to high yields and enantiomeric excesses, minimizing the need for protecting groups and reducing waste. researchgate.netresearchgate.net

Enantioselective Reduction of Hydroxyacetophenones

The enantioselective reduction of prochiral ketones is a cornerstone of biocatalytic synthesis, providing access to optically active alcohols that are valuable building blocks for pharmaceuticals. researchgate.net Enzymes, particularly alcohol dehydrogenases and ketoreductases, are highly effective catalysts for this transformation, demonstrating remarkable stereoselectivity. nih.gov

Alcohol dehydrogenases (ADHs) are a versatile class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org Their utility in organic synthesis stems from their excellent chemo-, regio-, and stereoselectivity. researchgate.net The direct enantioselective reduction of unprotected hydroxyacetophenones using (R)- and (S)-specific ADHs has been shown to be an efficient method for producing chiral hydroxyphenylethanols. researchgate.net

Studies have demonstrated that while the reduction of 2'-hydroxyacetophenone (B8834) often results in low to medium conversions, 3'- and 4'-hydroxyacetophenone (B195518) are efficiently reduced to their corresponding alcohols with high conversion rates (up to >95%) and excellent enantioselectivity (up to >99% ee). researchgate.netacs.org For instance, the reduction of 3'-hydroxyacetophenone (B363920) on a preparative scale can yield (R)-1-(3'-hydroxyphenyl)ethanol with a 53% isolated yield and an enantiomeric excess greater than 99.9%. researchgate.net This highlights the practical applicability of ADHs in synthesizing key pharmaceutical intermediates. researchgate.net The stereopreference of ADHs can be influenced by the enzyme's origin and structure, with some exhibiting "anti-Prelog" selectivity, which is valuable for accessing specific enantiomers. researchgate.net

The substrate scope of ADHs is broad, encompassing a variety of substituted acetophenones. researchgate.net However, the position of the hydroxyl group on the aromatic ring can significantly impact the reaction's efficiency. researchgate.net Cofactor regeneration, typically using a sacrificial alcohol like isopropanol, is a crucial aspect of these biocatalytic reductions. researchgate.net

Table 1: Enzymatic Reduction of Hydroxyacetophenones Using Alcohol Dehydrogenases

| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 2'-Hydroxyacetophenone | (R)-ADH from L. brevis | (R)-1-(2-Hydroxyphenyl)ethanol | Low | >98 |

| 3'-Hydroxyacetophenone | (R)-ADH from L. brevis | (R)-1-(3-Hydroxyphenyl)ethanol | >95 | >99 |

| 4'-Hydroxyacetophenone | (R)-ADH from L. brevis | (R)-1-(4-Hydroxyphenyl)ethanol | >95 | >99 |

| 2'-Hydroxyacetophenone | (S)-ADH from Rhodococcus sp. | (S)-1-(2-Hydroxyphenyl)ethanol | Medium | >99 |

| 3'-Hydroxyacetophenone | (S)-ADH from Rhodococcus sp. | (S)-1-(3-Hydroxyphenyl)ethanol | >95 | >99 |

| 4'-Hydroxyacetophenone | (S)-ADH from Rhodococcus sp. | (S)-1-(4-Hydroxyphenyl)ethanol | >95 | >99 |

Data compiled from a study on the direct enantioselective reduction of non-protected hydroxyacetophenones. researchgate.net

Ketoreductases (KREDs) are a class of NAD(P)H-dependent enzymes that are highly efficient in catalyzing the reduction of prochiral ketones to their corresponding chiral alcohols, which are important intermediates in the synthesis of active pharmaceutical ingredients. researchgate.net Protein engineering has been instrumental in enhancing the activity and enantioselectivity of KREDs, making them suitable for industrial applications. researchgate.net

A key application of KREDs is in the synthesis of chiral halogenated phenylethanols. For instance, the enantioselective reduction of 3'-hydroxy-2-chloroacetophenone is a critical step in the production of phenylephrine (B352888). google.comjustia.com This reaction, catalyzed by an alcohol dehydrogenase, yields (R)-3-(2-chloro-1-hydroxyethyl)-phenol with high optical purity (>98% ee). google.comjustia.com The use of KREDs allows for the reaction to be carried out in a two-phase system of organic solvent and water, which can improve the economic feasibility of the process. google.comjustia.com

Table 2: Ketoreductase-Catalyzed Synthesis of Chiral Halogenated Phenylethanols

| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 3'-Hydroxy-2-chloroacetophenone | Alcohol Dehydrogenase | (R)-3-(2-Chloro-1-hydroxyethyl)phenol | High | >98 |

| α-Chloro-3-hydroxyacetophenone | Ketoreductase | (S)-2-Chloro-1-(3-hydroxyphenyl)ethanol | >99 | 100 |

Data sourced from patent literature describing the enzymatic synthesis of phenylephrine precursors and related compounds. google.comjustia.comgoogle.com

Biotransformation and Enzymatic Hydroxylation of Phenolic Precursors

The biotransformation and enzymatic hydroxylation of phenolic compounds present an alternative and often more direct route to valuable hydroxyphenyl ethanol (B145695) derivatives. Enzymes like tyrosinase and vanillyl alcohol oxidase can introduce hydroxyl groups onto the aromatic ring or the alkyl side chain of phenolic precursors with high regio- and enantioselectivity.

Tyrosinase, a copper-containing enzyme, is well-known for its role in catalyzing the o-hydroxylation of monophenols to o-diphenols and the subsequent oxidation to o-quinones. researchgate.netmdpi.com This catalytic activity has been harnessed for the synthesis of dihydroxyphenyl ethanol derivatives.

A notable example is the tyrosinase-catalyzed oxidation of 4-ethylphenol (B45693). researchgate.netmdpi.com The reaction proceeds through the formation of a corresponding quinone, which then undergoes isomerization and the addition of a water molecule to the side chain, ultimately yielding 1-(3,4-dihydroxyphenyl)ethanol. researchgate.netmdpi.com This process demonstrates an interesting and useful deviation from the typical polymerization reactions associated with quinones.

Furthermore, tyrosinase has been successfully employed in the synthesis of the potent antioxidant hydroxytyrosol (B1673988) (3,4-dihydroxyphenylethanol). acs.orgnih.gov By using tyrosol as the monophenolic precursor in the presence of ascorbic acid, which acts as a reducing agent to convert the initially formed o-quinone back to the o-diphenol, a continuous and high-yield synthesis of hydroxytyrosol can be achieved. acs.orgnih.gov This method is adaptable for industrial-scale production in a bioreactor, offering an environmentally friendly alternative for obtaining this valuable compound. acs.org

Vanillyl alcohol oxidase (VAO), a flavin-dependent enzyme from Penicillium simplicissimum, is a versatile biocatalyst for the oxidation of various para-substituted phenols. wur.nlresearchgate.net It exhibits a broad substrate scope and can catalyze the enantioselective hydroxylation of 4-alkylphenols at the Cα position. wur.nlnih.gov This capability has been exploited for the synthesis of chiral hydroxyphenyl ethanols.

The VAO-catalyzed conversion of 4-ethylphenol is a well-studied example, yielding (R)-1-(4'-hydroxyphenyl)ethanol in high enantiomeric excess (up to 97% ee). wur.nlwur.nl The reaction mechanism involves the binding of the 4-ethylphenol phenolate (B1203915) to the enzyme's active site, followed by hydroxylation. wur.nl Side products such as 4-vinylphenol (B1222589) and 4-hydroxyacetophenone can also be formed. wur.nl The reaction conditions, including the choice of cosolvent and the presence of an oxygen atmosphere, can be optimized to maximize the yield of the desired chiral alcohol. wur.nl For instance, using acetone (B3395972) as a cosolvent has been shown to improve the solubility of the aromatic substrate and products, leading to complete conversion of 4-ethylphenol. wur.nl

VAO from Byssochlamys fulva has also been shown to catalyze the dehydrogenation of 4-alkylphenols to 1-(4-hydroxyphenyl)alcohols, but with S-stereospecificity. This was used to synthesize S-1-(4-hydroxyphenyl)ethanol with an enantiomeric excess of 81.9%. nih.gov

Table 3: Vanillyl Alcohol Oxidase-Catalyzed Synthesis of Chiral Hydroxyphenyl Ethanols

| Substrate | Enzyme Source | Product | Enantiomeric Excess (ee, %) | Stereochemistry |

| 4-Ethylphenol | Penicillium simplicissimum | 1-(4'-Hydroxyphenyl)ethanol | 94-97 | R |

| 4-Propylphenol | Penicillium simplicissimum | 1-(4'-Hydroxyphenyl)propanol | 94 | R |

| 2-Methoxy-4-propylphenol | Penicillium simplicissimum | 1-(4'-Hydroxy-3'-methoxyphenyl)propanol | 94 | R |

| 4-Ethylphenol | Byssochlamys fulva | 1-(4-Hydroxyphenyl)ethanol | 81.9 | S |

| 4-Propylphenol | Byssochlamys fulva | 1-(4-Hydroxyphenyl)propanol | 86.0 | S |

Data compiled from studies on the enantioselective hydroxylation of 4-alkylphenols by vanillyl alcohol oxidase. wur.nlwur.nlnih.govnih.gov

Engineered Microbial Systems for Targeted Bioconversion

The use of engineered microbial systems offers a green and highly selective alternative for the synthesis of chiral alcohols like this compound. By harnessing the power of specific enzymes within whole-cell biocatalysts, it is possible to achieve high conversion rates and excellent enantioselectivity under mild reaction conditions. researchgate.net

Researchers have successfully employed genetically engineered strains of Escherichia coli and other microorganisms for this purpose. These systems typically involve the heterologous expression of one or more enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which are capable of reducing the corresponding ketone precursor, 3'-hydroxyacetophenone. researchgate.net For instance, the direct enantioselective reduction of 3'-hydroxyacetophenone has been demonstrated using both (R)- and (S)-specific alcohol dehydrogenases, leading to the efficient formation of (R)- or (S)-1-(3-hydroxyphenyl)ethanol with high conversions (up to >95%) and outstanding enantiomeric excess (ee) (up to >99%). researchgate.netacs.org

One strategy involves co-expressing a ketoreductase with a cofactor regeneration system, such as glucose dehydrogenase (GDH), to ensure a continuous supply of the necessary NADPH or NADH. tudelft.nl In a study focused on producing (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, a key intermediate, an engineered E. coli strain containing a specific ketoreductase was used to catalyze the reduction of α-chloro-3-hydroxyacetophenone. google.com This biocatalytic method achieved a substrate conversion rate of over 99% and an enantiomeric excess of 100% for the (S)-enantiomer. google.com

Furthermore, the concept of multienzyme cascades has been applied to produce functionalized phenylethanols from simpler, readily available starting materials like substituted phenols. acs.org These one-pot systems can combine several enzymatic steps to build the target molecule efficiently, avoiding the isolation of unstable intermediates and reducing waste. acs.org The development of such microbial factories is a significant step toward the sustainable production of valuable chiral chemicals. mdpi.com

Table 1: Examples of Engineered Microbial Systems in Bioconversion

| Enzyme/Microorganism | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| (S)-Alcohol Dehydrogenase (from Rhodococcus sp.) | 3'-Hydroxyacetophenone | (S)-1-(3-Hydroxyphenyl)ethanol | >95 | >99 | researchgate.net |

| (R)-Alcohol Dehydrogenase (from Lactobacillus brevis) | 3'-Hydroxyacetophenone | (R)-1-(3-Hydroxyphenyl)ethanol | >95 | >98 | researchgate.net |

| Ketoreductase in engineered E. coli | α-Chloro-3-hydroxyacetophenone | (S)-2-Chloro-1-(3-hydroxyphenyl)ethanol | >99 | 100 | google.com |

| FDC_Es wt / FDC_Es V46E | 3-Chlorocoumaric acid | (S)-1-(3-Chloro-4-hydroxyphenyl)ethanol | 75 (after 24h) | 87 (after 24h) | acs.org |

Asymmetric Transfer Hydrogenation Strategies

Asymmetric transfer hydrogenation (ATH) stands out as a powerful and versatile method for the enantioselective synthesis of chiral alcohols from prochiral ketones. researchgate.net This technique is particularly effective for producing optically active this compound from 3-hydroxyacetophenone, utilizing a hydrogen donor and a chiral metal catalyst. scirp.org

The most widely employed catalysts for this transformation are based on ruthenium(II) and iridium(III) complexes, which are coordinated with chiral ligands. researchgate.netnih.gov Noyori-type catalysts, such as Ru(II) complexes with N-tosylethylenediamine ligands in an arene scaffold, are renowned for their efficiency and selectivity. researchgate.net These reactions are often carried out using a mixture of formic acid and triethylamine (B128534) (HCOOH/Et3N) as the hydrogen source under mild conditions. dicp.ac.cn For the reduction of 3-hydroxyacetophenone, the phenolic hydroxyl group often does not require protection, which simplifies the synthetic process. nih.gov

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For example, the ATH of 2,3-disubstituted flavanones, which share a similar structural motif, was successfully achieved with excellent enantioselectivities and diastereoselectivities using a ruthenium catalyst. dicp.ac.cn This reaction proceeds through a dynamic kinetic resolution enabled by a base-catalyzed retro-oxa-Michael addition, which racemizes the substrate in situ, allowing the catalyst to selectively convert one isomer to the desired product. dicp.ac.cn Similarly, Cp*Ir(OTf)(MsDPEN) has been shown to be a highly effective catalyst for the asymmetric hydrogenation of α-hydroxy aromatic ketones, yielding 1-aryl-1,2-ethanediols with up to 99% ee. acs.org

Table 2: Asymmetric Transfer Hydrogenation of Hydroxyacetophenone Derivatives

| Catalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Ru(OTf)(S,S)-TsDpen | α-Chloroacetophenone | (R)-alcohol | High Yield | 96 | nih.gov |

| Ru(II)-(S,S)-83 complex | Carbonyl group | (S)-alcohol | 93 | >95 | researchgate.net |

| Cp*Ir(OTf)[(S,S)-MsDpen] | α-Hydroxyacetophenone | (R)-1-phenyl-1,2-ethanediol | 97 | 96 | nih.govacs.org |

| (R,R)-Ru-catalyst 3a | 2,3-disubstituted flavanone | (2R,3S,4R)-flavanol | - | >99 | dicp.ac.cn |

Classical Organic Synthesis Routes

Synthesis of Halogenated Phenylethanone Intermediates

The synthesis of halogenated phenylethanone intermediates, such as α-chloro-3-hydroxyacetophenone or α-bromo-3-hydroxyacetophenone, is a critical step in various multi-step routes to this compound and its analogues. These halogenated ketones are versatile precursors for subsequent functionalization.

The most direct method for preparing α-haloketones is the reaction of an enolizable aryl ketone with an electrophilic halogen source (e.g., Br₂ or Cl₂). mdpi.com This reaction is typically promoted by acidic conditions, such as using glacial acetic acid as a solvent, to facilitate the formation of the nucleophilic enol intermediate. mdpi.com For instance, α-bromination of acetophenone (B1666503) can be achieved by treating the substrate with bromine in a suitable solvent like 1,4-dioxane (B91453) or diethyl ether. mdpi.com Microwave irradiation has also been employed to accelerate the bromination of aryl ketones with Br₂ in acetic acid. mdpi.com

Acid-free conditions have also been developed. One such procedure involves the dropwise addition of bromine to an ice-cold solution of the ketone in diethyl ether, which yields 2-bromoacetophenones in good yields. mdpi.com These halogenated intermediates are foundational in the synthesis of more complex molecules. For example, halogenated phenoxychalcones are synthesized through the Claisen-Schmidt condensation of a halogenated acetophenone with a substituted benzaldehyde (B42025) in the presence of a base like potassium hydroxide. nih.govresearchgate.net These chalcones can then be further modified, for instance, by cyclocondensation with hydrazine (B178648) hydrate (B1144303) to form pyrazolines. nih.govresearchgate.net

Table 3: Synthesis of Halogenated Aryl Ketones

| Substrate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl Ketones | Br₂, glacial HOAc, MW irradiation | α-Bromo Aryl Ketones | - | mdpi.com |

| Acetophenone | HBr, Br₂, 1,4-dioxane (continuous flow) | 2-Bromo-1-phenylethanone | 99 | mdpi.com |

| 4-(4-substitutedphenoxy)benzaldehyde + 4-substituted acetophenone | 40% aq. KOH, 95% Ethanol | Halogenated Phenoxychalcones | 82-83 | nih.govresearchgate.net |

| Substrate in Diethyl Ether | Br₂ (1 equiv.), ice-cold | 2-Bromoacetophenones | Moderate to Good | mdpi.com |

Functionalization and Reduction Steps in Phenylethanol Scaffold Construction

The construction of the final this compound scaffold from its ketone precursor involves a critical reduction step. This transformation can be achieved through various chemical and biocatalytic methods. Additionally, the phenolic hydroxyl group offers a site for further functionalization to create diverse analogues. nih.gov

Chemical reduction of the ketone functionality in 3-hydroxyacetophenone or its halogenated derivatives is commonly performed using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol at cool temperatures. mdpi.com For example, in the synthesis of diols from phenolic aldehydes, an aldehyde group was first reduced using NaBH₄ in methanol at 0 °C before further functionalization. mdpi.com

Biocatalytic reduction offers a highly enantioselective alternative, as discussed previously (Section 2.1.2.3), using alcohol dehydrogenases to produce a specific stereoisomer of the final alcohol. researchgate.netacs.org This method avoids the need for chiral separation and uses environmentally benign conditions. researchgate.net

Beyond reduction, the phenolic scaffold can be functionalized. The phenolic -OH group can undergo etherification or esterification. nih.gov For example, vanillyl alcohol, a related phenolic alcohol, has been dimerized through a Williamson-Ether synthesis using dihalides in ethanol under reflux. mdpi.com This highlights how the hydroxyl groups on the phenylethanol scaffold can be used as handles to build larger, more complex molecules, such as polyesters and polyurethanes, starting from lignin-derived phenolic compounds. mdpi.com

Advanced Characterization and Structural Elucidation

Spectroscopic Analysis of Molecular Structure

Spectroscopy is a cornerstone in the characterization of molecular structures. By probing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the connectivity, functional groups, and mass of 1-(3-Hydroxyphenyl)ethanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the ¹H NMR spectrum provides distinct signals for each type of proton. The protons on the carbon adjacent to the alcoholic oxygen are deshielded and typically appear in the 3.4–4.5 ppm range. pressbooks.publibretexts.org Aromatic protons resonate further downfield, generally between 7.0 and 8.0 ppm. libretexts.org The alcoholic O-H proton and the phenolic O-H proton can produce signals over a broad range (typically 2.0-8.0 ppm) and often appear as singlets due to rapid proton exchange with trace amounts of acid or water. pressbooks.publibretexts.orglibretexts.org This exchange can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample, which results in the disappearance of the O-H peaks. libretexts.org

The splitting patterns in a high-resolution spectrum are governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. docbrown.info This allows for the confirmation of neighboring groups. For instance, the methine proton (-CHOH) signal would be split into a quartet by the adjacent methyl group protons, while the methyl (-CH₃) protons would appear as a doublet due to the single methine proton.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Carbons bonded to electronegative oxygen atoms are deshielded and absorb at a lower field, typically in the 50–80 ppm range for alcohol carbons. pressbooks.publibretexts.org Aromatic carbons show signals in the 110-160 ppm region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Splitting Pattern |

| -CH₃ | Methyl | ~1.5 | ~25 | Doublet (d) |

| -CHOH | Methine | ~4.9 | ~70 | Quartet (q) |

| C1-H | Aromatic | ~7.1-7.3 | ~146 | Multiplet (m) |

| C2-H | Aromatic | ~6.7-6.9 | ~115 | Multiplet (m) |

| C4-H | Aromatic | ~6.7-6.9 | ~118 | Multiplet (m) |

| C5-H | Aromatic | ~7.1-7.3 | ~130 | Multiplet (m) |

| C6-H | Aromatic | ~6.7-6.9 | ~114 | Multiplet (m) |

| Alcoholic OH | Hydroxyl | Variable (singlet) | - | Singlet (s) |

| Phenolic OH | Hydroxyl | Variable (singlet) | - | Singlet (s) |

Note: Predicted values are based on data for structurally similar compounds and general spectroscopic principles. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is a strong, broad absorption band in the 3300–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of both the alcohol and phenol (B47542) groups. libretexts.orglibretexts.org The broadening of this peak is a direct result of intermolecular hydrogen bonding in the sample. pressbooks.pub Another significant absorption is the C-O stretching vibration, which appears in the 1000–1260 cm⁻¹ range. spectroscopyonline.com The spectrum also displays characteristic absorptions for the aromatic ring, including C=C stretching bands around 1500 and 1600 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol/Phenol | 3300–3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000–3100 | Medium |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850–3000 | Medium |

| C=C Stretch | Aromatic Ring | ~1600, ~1500 | Medium-Strong |

| C-O Stretch | Alcohol/Phenol | 1000–1260 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.

For this compound (C₈H₁₀O₂), the molecular ion peak [M]⁺ would be observed at an m/z of approximately 138.16. Under electron ionization (EI), the molecular ion undergoes characteristic fragmentation. Common fragmentation pathways for alcohols include dehydration and alpha-cleavage. libretexts.orgyoutube.com

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, the loss of a methyl radical (•CH₃, mass 15) is a primary alpha-cleavage pathway, resulting in a prominent peak at m/z 123. youtube.com

Dehydration: The elimination of a water molecule (H₂O, mass 18) from the molecular ion is another common pathway, which would produce a peak at m/z 120. youtube.com

The fragmentation of the aromatic portion can also lead to characteristic ions.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 138 | [C₈H₁₀O₂]⁺ | Molecular Ion [M]⁺ |

| 123 | [C₇H₇O₂]⁺ | Alpha-cleavage (Loss of •CH₃) |

| 120 | [C₈H₈O]⁺ | Dehydration (Loss of H₂O) |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage |

| 93 | [C₆H₅O]⁺ | Hydroxyphenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, a detailed model of the electron density and atomic positions can be generated.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties. While specific polymorphic forms of this compound are not detailed in the literature, related molecules like N-(3-hydroxyphenyl)-3-methoxybenzamide have been shown to crystallize in different space groups (e.g., orthorhombic and triclinic), demonstrating how subtle changes in crystallization conditions can lead to different packing arrangements. mdpi.com An analysis of this compound would involve growing single crystals and using X-ray diffraction to determine its unit cell dimensions and space group, which would define its crystal packing efficiency and symmetry.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical technique for separating, identifying, and purifying the components of a mixture. For the analysis of this compound, chromatographic methods are essential for resolving its stereoisomers and assessing the purity of the final product.

The enantiomers of a chiral compound, such as this compound, possess identical physical properties but can exhibit different biological activities. Consequently, their separation and analysis are critical, particularly in pharmaceutical contexts. Chiral chromatography is the most effective technique for resolving enantiomers. shimadzu.comchromatographyonline.com This is typically achieved using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) equipped with a chiral stationary phase (CSP).

The primary mechanism of separation on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. windows.net

Developing a method for the enantiomeric resolution of this compound involves screening various combinations of chiral columns and mobile phases. Common mobile phases for normal-phase chromatography include mixtures of alkanes (like hexane) with alcohols (like ethanol (B145695) or isopropanol). chromatographyonline.com For a structurally similar compound, 1-(4-Hydroxyphenyl)ethanol, a successful separation has been demonstrated using the conditions detailed in the table below. registech.com Such a method provides a strong starting point for the optimization of a separation for this compound.

Table 1: Example Chiral HPLC Method Parameters for a Hydroxyphenylethanol Analog This table is interactive. You can sort and filter the data.

| Parameter | Condition |

|---|---|

| Column (CSP) | (S,S) ULMO, 5 µm, 25 cm x 4.6 mm |

| Mobile Phase | (95/5) n-Heptane / Isopropanol (IPA) + 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometry |

| k'1 (retention factor) | 1.491 |

| α (selectivity factor) | 1.16 |

Beyond chiral separations, HPLC is the standard method for determining the purity and concentration of this compound in reaction mixtures or final product formulations. ejgm.co.uk Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for this type of analysis.

In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used with a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For phenolic compounds like this compound, the mobile phase usually consists of a mixture of water (often acidified with acetic acid or formic acid to suppress ionization) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). researchgate.netekb.eg A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture. researchgate.net Detection is commonly performed using a UV-Vis detector, as the phenyl group in the molecule absorbs UV light. The wavelength for detection is typically set at or near the absorption maximum of the analyte, often around 280 nm for phenolic compounds. researchgate.net

Table 2: Typical RP-HPLC Conditions for Analysis of Phenolic Compounds This table is interactive. You can sort and filter the data.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 5 µm, 250 mm x 4.6 mm |

| Mobile Phase A | Water with 0.2% Acetic Acid |

| Mobile Phase B | Methanol |

| Elution Type | Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

Hydration-Deuteration Exchange Mass Spectrometry (HDX-MS) for Enzyme-Ligand Interactions

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful biophysical technique used to investigate protein conformational dynamics, and it is particularly well-suited for characterizing the interactions between a protein (such as an enzyme) and a small molecule ligand like this compound. nih.govnist.gov The method relies on the principle that backbone amide hydrogens in a protein exchange with hydrogen atoms from the surrounding aqueous solvent. When the protein is incubated in a deuterated buffer (D₂O), these hydrogens are gradually replaced by deuterium atoms, causing a measurable increase in the protein's mass. nist.govbiophysics-reports.org

The rate of this exchange is highly dependent on the local protein structure; hydrogens involved in stable hydrogen bonds (e.g., in α-helices and β-sheets) or buried within the protein core are protected and exchange slowly, whereas those in flexible, solvent-exposed regions exchange rapidly. biophysics-reports.org When a ligand binds to an enzyme, it can alter the protein's conformation. This change can either be localized to the binding site or be transmitted to distant regions (allosteric effects). These conformational changes modify the solvent accessibility and hydrogen-bonding network of the protein backbone, resulting in altered deuterium exchange rates in specific regions. nih.gov

In a typical HDX-MS experiment, the enzyme is incubated in D₂O for various time points, both in the presence and absence of the ligand this compound. The exchange reaction is then quenched by lowering the pH and temperature. The protein is rapidly digested into smaller peptides by an acid-stable protease, and the resulting peptides are analyzed by mass spectrometry to determine their deuterium uptake. nist.govbiophysics-reports.org By comparing the deuterium uptake of peptides from the free enzyme versus the ligand-bound complex, regions of the enzyme that are protected from exchange upon ligand binding can be identified. These protected regions often correspond to the ligand-binding site or areas that become more ordered as part of an allosteric response.

Table 3: Hypothetical HDX-MS Data for an Enzyme Interacting with this compound This table shows representative data illustrating the change in deuterium uptake for specific peptides of a hypothetical enzyme upon ligand binding. A decrease in uptake indicates protection and a potential interaction site.

| Peptide Sequence | Residue Range | Deuterium Uptake (Apo-Enzyme) | Deuterium Uptake (Holo-Enzyme with Ligand) | Change in Uptake (Holo - Apo) | Interpretation |

|---|---|---|---|---|---|

| LVVGASR | 15-21 | 4.8 Da | 4.7 Da | -0.1 Da | No significant protection |

| FDTGVILER | 88-96 | 6.2 Da | 2.1 Da | -4.1 Da | Strong Protection (Binding Site) |

| YSIPEGT | 132-138 | 5.1 Da | 2.5 Da | -2.6 Da | Strong Protection (Binding Site) |

| AGWEMNV | 210-216 | 3.9 Da | 3.9 Da | 0.0 Da | No significant protection |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic structure of molecules, and its application to 1-(3-hydroxyphenyl)ethanol would yield valuable information about its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and shape of these orbitals are critical in determining how a molecule interacts with other species.

A hypothetical FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The HOMO, being the outermost orbital containing electrons, represents the ability of the molecule to donate electrons. Conversely, the LUMO, as the lowest energy orbital without electrons, represents the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the analysis would likely show the HOMO localized around the electron-rich phenyl ring and the hydroxyl groups, while the LUMO would be distributed over the aromatic system.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (Arbitrary Units) |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

No specific data could be found in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show negative potential around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pairs of electrons. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring due to the π-electron cloud. The hydrogen atoms of the hydroxyl groups would likely show positive potential, making them potential sites for interaction with nucleophiles.

Atomic Charge Distribution

The distribution of atomic charges within a molecule provides insight into its polarity and chemical reactivity. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate these charges.

A study of the atomic charge distribution in this compound would quantify the partial positive and negative charges on each atom. It would be expected that the oxygen atoms of the hydroxyl groups carry a significant negative charge, while the hydrogen atoms of these groups, the carbon atoms attached to them, and the hydrogen atoms of the ethyl group would have positive charges. The carbon atoms of the phenyl ring would have varying, smaller charges depending on their position relative to the substituents.

Hypothetical Atomic Charge Distribution for this compound

| Atom | Expected Partial Charge (e) |

|---|---|

| O (phenolic) | |

| H (phenolic) | |

| O (ethanolic) | |

| H (ethanolic) | |

| C (aromatic) | |

| C (ethyl) |

No specific data could be found in the searched literature.

Conformational Analysis and Energetics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The relative energies of these conformers determine the most stable three-dimensional structure of the molecule.

For this compound, the key rotational bonds would be the C-C bond of the ethanol (B145695) side chain and the C-O bonds of the hydroxyl groups. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of the resulting structures. This would identify the global minimum energy conformation and any other low-energy conformers, as well as the energy barriers for interconversion. The results would likely be influenced by factors such as steric hindrance and potential intramolecular hydrogen bonding between the two hydroxyl groups.

Solvent Effects Modeling using Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods used to approximate the effect of a solvent without explicitly modeling individual solvent molecules. In these models, the solvent is treated as a continuous medium with a specific dielectric constant.

A study of this compound using continuum solvation models would investigate how its electronic structure, conformational preferences, and reactivity are altered in different solvents. For example, in a polar solvent, the dipole moment of the molecule would be expected to increase, and polar conformers might be stabilized. The HOMO-LUMO gap could also be affected, potentially altering the molecule's reactivity in solution compared to the gas phase.

Prediction of Spectroscopic Properties

While specific computational studies detailing the complete spectroscopic properties of this compound are not extensively available in peer-reviewed literature, its spectral characteristics can be reliably predicted using well-established computational methods, primarily Density Functional Theory (DFT). DFT calculations have become a standard approach for the in silico prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, often aiding in structural elucidation and the assignment of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR chemical shifts of this compound can be predicted by calculating the nuclear shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The accuracy of these predictions depends on the choice of the functional and basis set. Predictions are typically benchmarked against experimental data of structurally similar compounds.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using computational models that rely on large databases of experimental spectra and quantum mechanical calculations.

Predicted ¹H NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H (on -OH group) | ~5.0-6.0 | Singlet (broad) |

| H (on -CH(OH)-) | 4.88 | Quartet |

| H (aromatic C2) | 7.15 | Triplet |

| H (aromatic C4) | 6.78 | Doublet |

| H (aromatic C5) | 7.22 | Triplet |

| H (aromatic C6) | 6.90 | Singlet |

| H (on -CH₃) | 1.45 | Doublet |

Predicted ¹³C NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C (aromatic C1) | 145.9 |

| C (aromatic C2) | 118.5 |

| C (aromatic C3) | 157.5 |

| C (aromatic C4) | 114.5 |

| C (aromatic C5) | 129.8 |

| C (aromatic C6) | 113.0 |

| C (on -CH(OH)-) | 70.3 |

| C (on -CH₃) | 25.2 |

Vibrational Spectroscopy (IR and Raman):

Computational methods can also predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These theoretical spectra are invaluable for assigning peaks in experimentally obtained spectra. The predicted frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-specific deviations.

Key predicted vibrational frequencies for this compound are associated with its distinct functional groups.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (phenolic) | ~3600 | Strong (IR), Weak (Raman) |

| O-H stretch (alcoholic) | ~3400 (broad, H-bonded) | Strong (IR), Weak (Raman) |

| C-H stretch (aromatic) | 3100-3000 | Medium (IR, Raman) |

| C-H stretch (aliphatic) | 3000-2850 | Medium (IR, Raman) |

| C=C stretch (aromatic ring) | 1600-1450 | Medium-Strong (IR, Raman) |

| C-O stretch (phenolic) | ~1250 | Strong (IR) |

| C-O stretch (alcoholic) | ~1050 | Strong (IR) |

Investigation of Noncovalent Interactions in Molecular Aggregates

The behavior of this compound in condensed phases is governed by noncovalent interactions, which dictate its aggregation and crystal packing. Computational studies on analogous molecules, such as phenol (B47542) and benzyl (B1604629) alcohol, provide a framework for understanding the key interactions at play. The primary noncovalent forces involved in the molecular aggregates of this compound are hydrogen bonding and π-π stacking.

Hydrogen Bonding:

The presence of both a phenolic and an alcoholic hydroxyl group makes this compound a versatile hydrogen bond donor and acceptor. In molecular aggregates, the most significant interaction is the hydrogen bond between the hydroxyl group of one molecule and the oxygen atom of another (O-H···O). Computational studies on phenol clusters have shown that these interactions are the primary drivers of dimerization and aggregation. acs.orgnih.govacs.orgkoreascience.kr The strength of these hydrogen bonds can be quantified by calculating the binding energy of a dimer. For the phenol dimer, the interaction energy is calculated to be in the range of -5 to -7 kcal/mol, indicating a moderately strong hydrogen bond. acs.orgnih.gov

The structure of the this compound dimer would likely feature a primary O-H···O hydrogen bond, with the geometry influenced by the steric and electronic effects of the ethanol substituent.

π-π Stacking and Other Interactions:

Computational models, such as Symmetry-Adapted Perturbation Theory (SAPT), can decompose the total interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion. For aromatic dimers like that of phenol, both electrostatic (from the hydrogen bond) and dispersion (from π-π stacking) forces are found to be the dominant attractive contributions. rsc.org

Predicted Interaction Energies for Model Dimers

| Dimer System | Interaction Type | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Phenol Dimer | Hydrogen Bonding & π-π Stacking | -5.0 to -7.0 |

| Benzyl Alcohol Dimer | Hydrogen Bonding & π-π Stacking | -4.0 to -6.0 |

| Water Dimer | Hydrogen Bonding | ~ -5.0 |

Note: Values are approximate and depend on the level of theory and basis set used in the calculation.

These computational insights into analogous systems suggest that aggregates of this compound are stabilized by a network of hydrogen bonds, primarily involving the two hydroxyl groups, and supplemented by dispersion forces between the phenyl rings.

Molecular Interaction Studies and Structure Activity Relationships

Ligand-Target Recognition Principles (In Vitro Investigations)

In a biological environment, the phenolic hydroxyl group and the alcoholic hydroxyl group of 1-(3-Hydroxyphenyl)ethanol play distinct roles. The phenolic hydroxyl is weakly acidic, allowing it to donate a proton and potentially engage in ionic interactions, although its primary role in ligand recognition is as a hydrogen bond donor drugdesign.org. The binding of alcohols to proteins often involves the hydroxyl group forming hydrogen bonds with specific amino acid residues such as serine, threonine, or tyrosine, or with the protein backbone nih.govnih.gov. The orientation of the hydroxyl group is critical; for a maximal affinity gain to be achieved, the ligand's structure must allow for a perfect spatial fit with the binding site's hydrogen-bonding partners researchgate.net. The high directionality of these interactions underscores their importance for molecular recognition. However, the favorable energy gained from forming these bonds must overcome the significant energy penalty required to de-solvate the polar hydroxyl group from its interactions with water molecules before binding researchgate.net.

The interaction of this compound and related compounds with enzymatic active sites is governed by precise molecular recognition. The hydroxyl groups are crucial for anchoring the substrate within the active site through hydrogen bonds with key amino acid residues. For instance, in many enzymes, residues like tyrosine possess a hydroxyl group that participates directly in substrate binding nih.gov. The active site of an enzyme creates a specific microenvironment where the positioning of the substrate is critical for catalysis.

Studies on tyrosinase, an enzyme involved in melanin (B1238610) synthesis, show its ability to interact with phenolic substrates. For example, mushroom tyrosinase can convert 4-ethylphenol (B45693) into 1-(3,4-dihydroxyphenyl)ethanol, a structurally similar compound, indicating that the enzyme's active site can accommodate and process hydroxyphenyl ethanol (B145695) structures researchgate.net. Similarly, 2-(3-Hydroxyphenyl)ethyl alcohol has been shown to be a reactive compound that can form an adduct with the tyrosinase enzyme and inhibit its activity in vitro biosynth.com.

Within a catalytic site, interactions are highly specific. For example, in α-amylase, the binding of the substrate involves close interactions with catalytic residues like aspartate and glutamate, which form hydrogen bonds with the substrate's hydroxyl groups nih.gov. The catalytic mechanism often involves acid-base catalysis, where an enzymatic residue protonates a group on the substrate, a process facilitated by the precise orientation afforded by hydrogen bonds nih.gov. The substrate's hydroxyl groups can form hydrogen bonds with amino acid side chains (e.g., glutamine, tyrosine) or the peptide backbone, stabilizing the enzyme-substrate complex and positioning the molecule for the chemical reaction nih.govmdpi.com.

While specific data on this compound binding to opioid receptors is limited, the binding principles can be understood by examining structurally related ligands. Octopamine, a biogenic amine with a p-hydroxyphenyl ethanolamine (B43304) structure, exerts its effects by binding to specific G-protein coupled receptors (GPCRs) in invertebrates that are structurally and functionally similar to mammalian adrenergic receptors wikipedia.org. The binding of such ligands involves key interactions of the hydroxyl groups on the phenyl ring and the ethanolamine side chain with the receptor's binding pocket.

The interaction of phenolic compounds with various receptors is a well-established principle. For example, Bisphenol A (BPA), which contains two hydroxyphenyl moieties, can bind to nuclear estrogen receptors (ERα and ERβ) and the estrogen-related receptor γ (ERR-γ) wikipedia.org. This interaction, although weaker than that of the endogenous ligand estradiol, is possible because the spatial arrangement of BPA's hydroxyl groups mimics that of estradiol, allowing it to fit into the receptor's binding site and form crucial hydrogen bonds wikipedia.org. This illustrates how the hydroxyphenyl structure serves as a scaffold for receptor recognition.

Structure-Activity Relationship (SAR) of Hydroxyphenyl Ethanol Derivatives and Analogues

The position and substitution of hydroxyl groups are critical determinants of a molecule's biological activity. Structure-activity relationship (SAR) studies consistently demonstrate that altering the hydroxyl group can dramatically change molecular recognition and subsequent biological response.

Position: The location of the hydroxyl group on the phenyl ring (ortho, meta, or para) affects the molecule's electronic distribution, lipophilicity, and its ability to form hydrogen bonds with a specific target. For a molecule like 4-hydroxytamoxifen, a metabolite of tamoxifen, the para-hydroxyl group is in an equivalent position to the phenolic hydroxyl of estradiol, which is crucial for its high binding affinity to the estrogen receptor nih.gov. Moving or removing this group leads to compounds that are either less potent or have a different pharmacological profile (e.g., estrogenic instead of antiestrogenic) nih.gov. Altering the hydroxyl group's position can shift receptor affinity and change how the molecule is processed metabolically researchgate.net.

Substitution: Replacing a hydroxyl group with another functional group is a common strategy to probe its importance. A frequent substitution is the conversion of a hydroxyl group (-OH) to a methoxy (B1213986) group (-OCH₃). While the methoxy group can still act as a hydrogen bond acceptor, it loses the ability to act as a hydrogen bond donor. In many cases, this single change leads to a significant drop or complete loss of biological activity, confirming that the hydrogen-bond donating capability of the hydroxyl group was essential for the ligand-target interaction drugdesign.org.

The following table summarizes the impact of hydroxyl group modifications on biological activity based on findings from related compounds.

| Compound/Modification | Target/System | Effect of Modification | Implication for SAR |

| Phenolic Compound | Generic Receptor | Replacement of phenolic -OH with -OCH₃ | Complete loss of activity, indicating the hydroxyl is a critical H-bond donor drugdesign.org. |

| Benzimidazole Derivative | Generic Receptor | Replacement of phenolic -OH with -H or -OCH₃ | Significant reduction in activity, highlighting the importance of the H-bond donor function drugdesign.org. |

| 4-Hydroxytamoxifen | Estrogen Receptor | Moving the -OH from the para to other positions | Produces less potent antiestrogens or estrogenic compounds nih.gov. |

| Psychrophilic G6PD Isozyme | Glucose-6-Phosphate (Substrate) | Mutation of Tyr (with -OH) to Phe (no -OH) in the active site | Decreased catalytic efficiency, but increased thermal stability, showing the -OH is preferred for activity nih.gov. |

Comparing this compound with its structural relatives provides insight into how subtle chemical changes influence molecular interactions.

Isomers (Tyrosol): this compound is an isomer of Tyrosol, which is 2-(4-hydroxyphenyl)ethanol (B1682651) (p-hydroxyphenethyl alcohol) nih.gov. Both share the same molecular formula (C₈H₁₀O₂) but differ in the position of the hydroxyl group on the phenyl ring (meta vs. para). This positional isomerism can lead to different binding affinities and biological activities. For instance, the para-hydroxyl group of Tyrosol might fit better into a specific binding pocket designed to recognize tyrosine or other para-substituted phenols, whereas the meta-hydroxyl group of this compound would favor targets with a different topology.

More Hydroxylated Analogues (Hydroxytyrosol): Hydroxytyrosol (B1673988) (2-(3,4-dihydroxyphenyl)ethanol) is structurally similar to Tyrosol but contains an additional hydroxyl group on the phenyl ring, forming a catechol (ortho-diphenol) structure researchgate.net. This second hydroxyl group dramatically increases the compound's antioxidant capacity and alters its solubility and partitioning coefficient between oil and water researchgate.net. The presence of two adjacent hydroxyl groups enhances its ability to chelate metals and act as a hydrogen donor, making it a more potent antioxidant than Tyrosol researchgate.net. This comparison highlights that the number of hydroxyl groups, not just their presence, is a key factor in a molecule's chemical properties and biological function.

Comparison with Bisphenol A (BPA): BPA is a synthetic phenol (B47542) that features two p-hydroxyphenyl groups linked by a propane-2,2-diyl group wikipedia.org. The structural similarity between the hydroxyphenyl moiety of BPA and that of this compound is the basis for their ability to interact with some of the same biological targets, such as estrogen receptors. Both molecules possess a hydroxyl-substituted aromatic ring capable of forming hydrogen bonds within a receptor's ligand-binding domain wikipedia.org. However, the larger, more rigid structure of BPA and the presence of two hydroxyphenyl groups result in different binding modes and affinities compared to the smaller, more flexible this compound. This comparison illustrates the concept of a "pharmacophore," where a specific arrangement of features (in this case, the hydroxyphenyl group) is responsible for biological activity across a class of compounds.

Steric and Electronic Influences on Binding Selectivity

The structure of this compound comprises a phenyl ring, an ethanolamine side chain, and a hydroxyl group at the meta-position of the phenyl ring. Each of these components plays a crucial role in receptor binding, and alterations to any of them can have profound effects on selectivity and affinity.

Phenyl Ring Substituents: A Tale of Position and Nature

The substitution pattern on the phenyl ring is a key determinant of a phenylethanolamine's interaction with its target receptor. The position and electronic nature of these substituents can either enhance or diminish binding affinity and can steer the molecule towards a preference for a specific receptor subtype.

For adrenergic receptors, the presence of hydroxyl groups on the phenyl ring is of paramount importance. Catecholamines, which possess hydroxyl groups at both the meta (3-) and para (4-) positions, generally exhibit the highest affinity for these receptors. The hydroxyl groups act as crucial hydrogen bond donors and acceptors, forming strong interactions with specific amino acid residues within the receptor's binding pocket.

In the case of this compound, the single hydroxyl group at the meta-position is a critical feature. Research on related compounds has shown that the meta-hydroxyl group is essential for activity at certain adrenergic receptor subtypes. The electronic influence of this hydroxyl group, an electron-donating group, affects the charge distribution of the phenyl ring, which in turn influences its interaction with the receptor.

Studies on a series of phenylethanolamine derivatives have demonstrated the impact of varying substituents at the meta and para positions. For instance, the introduction of different groups can modulate the selectivity between α- and β-adrenergic receptors.

| Compound/Substituent | Receptor Subtype | Binding Affinity (Ki, nM) |

| Norepinephrine (B1679862) (3,4-di-OH) | α1A | 130 |

| Norepinephrine (3,4-di-OH) | α1B | 160 |

| Norepinephrine (3,4-di-OH) | α1D | 110 |

| Norepinephrine (3,4-di-OH) | β1 | 1100 |

| Norepinephrine (3,4-di-OH) | β2 | 3300 |

| Phenylephrine (B352888) (3-OH) | α1A | 977.24 |

| Phenylephrine (3-OH) | α1B | 3162.28 |

| Phenylephrine (3-OH) | α1D | 1995.26 |

This table presents a selection of binding affinities for norepinephrine and the structurally related phenylephrine to illustrate the influence of phenyl ring hydroxylation on receptor affinity. Data is compiled from publicly available databases.

As the table illustrates, the presence of two hydroxyl groups in norepinephrine generally leads to higher affinity across various adrenergic receptor subtypes compared to phenylephrine, which only has a single meta-hydroxyl group. This underscores the electronic contribution of the catechol moiety to binding.

The Ethanolamine Side Chain: More Than Just a Linker

The ethanolamine side chain of this compound is not merely a spacer between the phenyl ring and the amine group. The β-hydroxyl group on this side chain is another critical site for hydrogen bonding within the receptor. The stereochemistry at this chiral center is also a significant factor, with one enantiomer often exhibiting substantially higher affinity than the other.

Furthermore, the nature of the substituent on the amino group plays a pivotal role in determining selectivity, particularly between α- and β-adrenergic receptors. Generally, as the steric bulk of the N-substituent increases, the affinity for β-receptors tends to increase, while the affinity for α-receptors decreases. For this compound, the unsubstituted amino group suggests a potential for interaction with both α and β-adrenergic receptors, though likely with differing affinities.

Applications in Chemical Synthesis and Research

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

1-(3-Hydroxyphenyl)ethanol, particularly in its enantiomerically pure forms, represents a valuable chiral building block for asymmetric synthesis. Chiral building blocks are essential starting materials in the synthesis of complex, stereochemically defined molecules such as pharmaceuticals and natural products. The utility of this compound as a chiral synthon stems from its two key functional groups: a chiral secondary alcohol and a phenolic hydroxyl group. These sites allow for a variety of chemical transformations.

The chiral alcohol can be used to introduce a specific stereocenter into a target molecule, which is crucial as the biological activity of complex molecules often depends on their precise three-dimensional structure. Methodologies in asymmetric synthesis frequently employ chiral alcohols for constructing carbon-carbon and carbon-heteroatom bonds with high stereocontrol. While specific total syntheses of complex natural products starting directly from resolved this compound are not extensively detailed in readily available literature, the principles of chiral synthesis support its potential utility. General strategies in the synthesis of bioactive compounds often involve the use of such chiral phenyl-substituted ethanol (B145695) derivatives. The phenolic group offers a handle for further functionalization, such as etherification or coupling reactions, allowing for the extension of the molecular framework.

The generation of enantiopure this compound can be efficiently achieved through methods like the enzymatic reduction of the corresponding ketone, 3'-hydroxyacetophenone (B363920), using alcohol dehydrogenases. This biocatalytic approach can yield the (R)- or (S)-enantiomer with high conversion rates and excellent enantioselectivity (up to >99% enantiomeric excess). The availability of these enantiopure forms is a prerequisite for their application as chiral building blocks in the synthesis of more complex molecules.

Role as Synthetic Intermediates for Advanced Chemical Structures (e.g., Pharmaceutical Precursors)

The structural motif of this compound is a core component of several important pharmaceutical compounds, particularly adrenergic agonists. In the synthesis of these drugs, derivatives of this compound serve as crucial synthetic intermediates.

A prominent example is the synthesis of Phenylephrine (B352888) ((R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol), a widely used nasal decongestant. usp.orgsynzeal.com Multiple synthetic routes to Phenylephrine build the molecule around this core structure. A common strategy begins with 3-hydroxyacetophenone. This starting material undergoes a series of reactions, including halogenation (e.g., bromination or chlorination) at the alpha-position, followed by nucleophilic substitution with an appropriate amine (such as N-methylbenzylamine). sigmaaldrich.com The resulting amino ketone intermediate is then stereoselectively reduced to create the chiral hydroxyl group, forming the this compound backbone. sigmaaldrich.com This reduction is a critical step, often employing biocatalysis with engineered enzymes like carbonyl reductase to achieve the desired (R)-configuration with high enantiomeric purity. sigmaaldrich.com

Similarly, this compound is a key intermediate in the synthesis of Etilefrine , another adrenergic agonist used to treat low blood pressure. pharmaffiliates.comtudublin.ie The synthesis of Etilefrine follows a parallel pathway, where an intermediate such as α-bromo-m-hydroxyacetophenone is reacted with N-ethylbenzylamine. sigmaaldrich.com The subsequent catalytic hydrogenation of the ketone group yields the chiral alcohol, which is the core of the Etilefrine molecule. sigmaaldrich.com

The following table summarizes the key precursors and intermediates in the synthesis of these pharmaceuticals, highlighting the central role of the this compound structure.

| Final Product (Pharmaceutical) | Starting Material | Key Intermediate Type | Resulting Core Structure |

|---|---|---|---|

| Phenylephrine | 3-Hydroxyacetophenone | α-Amino ketone (e.g., 1-(3-hydroxyphenyl)-2-[benzyl(methyl)amino]ethan-1-one) sigmaaldrich.com | (R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanol usp.org |

| Etilefrine | m-Hydroxyacetophenone | α-Amino ketone (e.g., α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride) sigmaaldrich.com | 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol mdpi.com |

Reference Standards in Analytical Chemistry Research

In analytical chemistry, particularly within the pharmaceutical industry, reference standards are materials of high purity used to ensure the identity, strength, quality, and purity of drug substances and products. mdpi.com While this compound itself is commercially available for research purposes, its most significant role as a reference standard is in the context of the pharmaceuticals derived from it, such as Phenylephrine. sigmaaldrich.comsigmaaldrich.com

Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish official reference standards for active pharmaceutical ingredients (APIs) and their known impurities or related compounds. usp.org In the quality control of Phenylephrine, it is crucial to detect and quantify any process-related impurities, which may include unreacted starting materials, synthetic intermediates, or degradation products.

Intermediates from the synthesis of Phenylephrine are used as certified reference materials. For example, Phenylephrine Related Compound E (1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone hydrochloride) and Phenylephrine Related Compound C (1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride) are available as USP Reference Standards. usp.orgsigmaaldrich.com These standards are used in analytical procedures, such as High-Performance Liquid Chromatography (HPLC), to validate the analytical method and to accurately identify and quantify these specific impurities in batches of the final drug product. chromatographyonline.com The use of these reference standards is critical for ensuring that a pharmaceutical product meets its stringent quality and safety specifications.

Therefore, while this compound may be used as a laboratory standard in research, its derivatives and precursors are formally recognized and utilized as certified reference materials for the quality control of related pharmaceutical products. synzeal.com

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Hydroxyphenyl)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : The primary synthesis involves reducing 3-hydroxyacetophenone (CAS 121-71-1) using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) at 0°C for 12 hours, yielding ~70-80% after purification . Alternative methods include catalytic hydrogenation or sodium borohydride (NaBH4) in ethanol, though NaBH4 is less efficient for aromatic ketone reduction due to steric hindrance . Solvent choice (e.g., THF vs. ethanol) and temperature control are critical: LAH requires anhydrous conditions and low temperatures to prevent over-reduction, while NaBH4 may necessitate longer reaction times.

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. The hydroxyl (-OH) proton appears as a broad singlet (~5 ppm) in -NMR, while the benzylic alcohol proton resonates at ~4.8 ppm. -NMR confirms the phenyl (120-140 ppm) and alcohol-bearing carbon (~70 ppm) signals. Mass spectrometry (MS) with ESI+ mode validates the molecular ion peak at m/z 138.16 (CHO) . Infrared (IR) spectroscopy identifies O-H stretches (~3300 cm) and aromatic C=C (~1600 cm).

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane (3:7 ratio) effectively separates the product from byproducts like unreacted ketone or over-reduced species . For enantiomeric purification, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic mixtures, as demonstrated in patent filings for structurally similar alcohols . Recrystallization in ethanol/water (1:1) improves purity (>99%) by exploiting differential solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for the reduction of 3-hydroxyacetophenone to this compound?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., LAH vs. NaBH4) arise from substrate accessibility and solvent effects. LAH’s strong reducing power and THF’s Lewis basicity enhance ketone activation, but side reactions may occur with sensitive functional groups. To reconcile data, systematic studies under controlled conditions (e.g., varying catalyst loading, solvent polarity) are essential. For example, LAH in THF achieves >90% conversion at 0°C, while NaBH4 requires 25°C and 24 hours for ~60% yield . Kinetic studies (e.g., monitoring via HPLC) clarify rate-limiting steps .

Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

- Methodological Answer : Asymmetric reduction using chiral catalysts (e.g., Noyori-type Ru complexes) or enzymatic methods (e.g., alcohol dehydrogenases) achieves high enantiomeric excess (ee >95%) . For example, lipase-mediated kinetic resolution of racemic mixtures in organic solvents (e.g., tert-butanol) selectively esterifies one enantiomer, leaving the desired (R)- or (S)-form unreacted . Chiral HPLC (e.g., Chiralpak AD-H column) validates ee, with mobile phases optimized for baseline separation .

Q. How does the hydroxyl group's position on the phenyl ring influence the compound's reactivity in nucleophilic substitutions?

- Methodological Answer : The meta-hydroxyl group in this compound exerts electronic and steric effects. Electron-donating -OH activates the ring toward electrophilic substitution but deactivates para positions. In nucleophilic reactions (e.g., SN2 with thionyl chloride), steric hindrance at the benzylic carbon slows reactivity compared to ortho/para isomers. Comparative studies with 1-(4-Hydroxyphenyl)ethanol show faster sulfonation rates for the para isomer due to reduced steric crowding . Density Functional Theory (DFT) calculations further predict activation energies for substitution pathways .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity data for this compound derivatives?

- Methodological Answer : Bioactivity variations stem from structural modifications (e.g., esterification, glycosylation) and assay conditions. For instance, acetylated derivatives show enhanced antimicrobial activity due to improved membrane permeability, while free hydroxyl forms exhibit antioxidant properties . Standardizing assay protocols (e.g., MIC testing in Mueller-Hinton broth) and reporting purity (>95% via HPLC) minimizes discrepancies. Meta-analyses of SAR studies reveal that electron-withdrawing substituents at the phenyl ring reduce antibacterial potency but increase antioxidant capacity .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing involves incubating the compound in buffers (pH 1–13) at 40°C, 60°C, and 80°C for 1–4 weeks. HPLC monitors degradation products (e.g., oxidation to 3-hydroxyacetophenone). Kinetic modeling (Arrhenius equation) predicts shelf-life at 25°C. For example, degradation follows first-order kinetics with of 6 months at pH 7 but drops to 2 weeks at pH 12 due to alkaline hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.